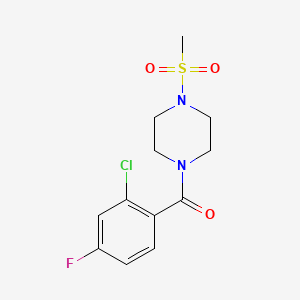

![molecular formula C15H16N2O4S B5297158 4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)

4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, neurological disorders, and autoimmune diseases. MS-275 has been extensively studied for its potential as an anticancer agent, and its mechanism of action and biochemical and physiological effects have been well characterized.

Applications De Recherche Scientifique

Anticancer Properties

4-methoxy-3-(methylsulfamoyl)-N-phenylbenzamide exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a candidate for further study in cancer therapy .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways, making it relevant for drug development in conditions like rheumatoid arthritis and inflammatory bowel diseases .

Analgesic Properties

Researchers have investigated the analgesic potential of 4-methoxy-3-(methylsulfamoyl)-N-phenylbenzamide. It may act on pain receptors or alter pain perception pathways. Further studies are needed to understand its precise mechanisms and potential clinical applications .

Neuroprotective Effects

The compound’s structure suggests possible neuroprotective properties. It could be explored as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies have shown promising results, but clinical trials are necessary for validation .

Antimicrobial Activity

Preliminary research indicates that 4-methoxy-3-(methylsulfamoyl)-N-phenylbenzamide possesses antimicrobial activity. It may inhibit bacterial growth or disrupt microbial membranes. Investigations into its efficacy against specific pathogens are ongoing .

Potential as a Scaffold for Drug Design

The compound’s unique structure makes it an interesting scaffold for medicinal chemistry. Researchers can modify its functional groups to create derivatives with enhanced properties. These derivatives may serve as lead compounds for developing novel drugs in various therapeutic areas .

Propriétés

IUPAC Name |

4-methoxy-3-(methylsulfamoyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-16-22(19,20)14-10-11(8-9-13(14)21-2)15(18)17-12-6-4-3-5-7-12/h3-10,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPKUSSGUYDPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-(methylsulfamoyl)-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)

![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)

![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)

![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)

![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)

![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)

![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5297178.png)